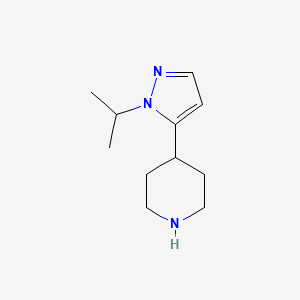

4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

4-(2-propan-2-ylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C11H19N3/c1-9(2)14-11(5-8-13-14)10-3-6-12-7-4-10/h5,8-10,12H,3-4,6-7H2,1-2H3 |

InChI Key |

WJQDNJFAIJHBCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 1 Isopropyl 1h Pyrazol 5 Yl Piperidine Analogues

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional arrangement of the 4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine scaffold is a critical determinant of its interaction with biological targets. The conformational freedom of the piperidine (B6355638) ring and the rotational flexibility around the pyrazole-piperidine bond allow the molecule to adopt various spatial orientations.

The piperidine ring typically exists in a low-energy chair conformation. The pyrazole (B372694) substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. nih.gov For instance, in related 4-substituted piperidines, the conformational preferences are similar to those of analogous cyclohexanes. However, protonation of the piperidine nitrogen can stabilize the axial conformer, especially when polar substituents are present, due to favorable electrostatic interactions. nih.gov Molecular mechanics calculations can quantitatively predict these conformer energies, highlighting that electrostatic interactions between substituents and a protonated nitrogen are key drivers of conformational changes upon protonation. nih.gov

Stereochemistry plays a pivotal role in defining the biological activity of these analogues. The introduction of chiral centers, for example by substituting the piperidine ring, can lead to enantiomers or diastereomers with markedly different potencies and selectivities. Studies on chiral piperidine scaffolds have shown that controlling stereochemistry can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

In a study of conformationally constrained analogues of the pyrazole-piperidine-containing cannabinoid receptor antagonist SR141716, constraining the rotation of the aryl rings through a carbon bridge resulted in reduced affinity and potency. nih.gov This suggests that while rigidity can be beneficial, forcing the molecule into a suboptimal conformation for receptor binding is detrimental to its activity. nih.gov This underscores the importance of achieving a bioactive conformation, where the spatial relationship between the pyrazole and piperidine moieties is optimized for interaction with the target's binding site.

Influence of Substituents on the Pyrazole Moiety

The pyrazole ring is a crucial component for target engagement, often acting as a hinge-binding motif in kinase inhibitors. Substitutions on both the nitrogen and carbon atoms of the pyrazole ring profoundly impact the analogue's activity.

The N-1 substituent of the pyrazole ring, an isopropyl group in the parent compound, is critical for establishing interactions within the binding pocket. Its size, shape, and lipophilicity influence both potency and selectivity. Varying this group can modulate the fit within hydrophobic pockets of the target protein.

Substituents on the carbon atoms of the pyrazole ring (positions 3 and 4) are also pivotal. In the development of pyrazol-4-yl urea-based Aurora kinase inhibitors, substitutions on the pyrazole ring were explored to optimize interactions. For example, adding a benzimidazole (B57391) fused to the pyrazole created a scaffold that made three key hydrogen bonds to the kinase hinge region. Further SAR exploration on related kinase inhibitors has shown that even small substituents can significantly alter potency.

The electronic nature of the substituents, whether electron-donating or electron-withdrawing, can affect the pKa of the pyrazole nitrogens and their ability to act as hydrogen bond donors or acceptors. nih.gov In one study on ASK1 kinase inhibitors, a dichlorophenyl moiety on the pyrazole was found to be optimal for the highest biological activity. nih.gov

Below is a data table illustrating the impact of pyrazole area substitutions on Aurora A kinase inhibition, based on a related pyrazol-4-yl urea (B33335) scaffold.

Table 1: SAR of Pyrazole Moiety Substitutions on Aurora A Kinase Inhibition

| Compound | R (Substitution on Urea) | Aurora A IC50 (µM) |

| 1 | Phenyl | 0.012 |

| 2 | 2-Fluorophenyl | 0.0028 |

| 3 | 2,6-Difluorophenyl | 0.0015 |

| 4 | Cyclohexyl | 0.0057 |

| 5 | Cyclopropyl | 52% I @ 3 nM |

| 6 | 3-Pyridinyl | 0.013 |

| Data adapted from Howard et al., J. Med. Chem. 2009, 52 (2), 379–388. |

This data demonstrates that substitutions directly attached to a group on the pyrazole can fine-tune potency, with fluorinated phenyl groups enhancing activity against Aurora A kinase.

Effects of Piperidine Ring Modifications

The piperidine moiety in the this compound scaffold serves not only as a structural linker but also as a key interaction domain that can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties.

N-Substituents: Functionalization of the piperidine nitrogen can have a significant impact. In a series of LATS1/2 kinase inhibitors with a related scaffold, converting the secondary amine (N-H) to an N-methyl or N-isopropyl analogue led to a slight decrease in potency and reduced metabolic stability. acs.orgacs.org Interestingly, activity could be retained even when the basicity of the nitrogen was reduced with an acetyl group, albeit at lower levels. acs.orgacs.org

Ring Substitutions: The introduction of substituents onto the piperidine ring itself is a powerful strategy to enhance activity. In the aforementioned LATS1/2 inhibitor series, installing methyl groups on the piperidine ring led to significant gains in potency. acs.orgacs.org It was hypothesized that syn-methyl groups force the piperidine ring into a single chair conformation, which may be the more bioactive conformation. acs.orgacs.org Alternative explanations include favorable hydrophobic interactions with the enzyme. acs.orgacs.org

Ring Structure Modifications: Replacing the piperidine ring with other cyclic amines has been explored. Changing the point of attachment from the 4-position to the 3-position of the piperidine, or replacing the six-membered ring with a pyrrolidine (B122466) (5-membered), azetidine (B1206935) (4-membered), or azepane (7-membered) ring resulted in only modest changes in activity against LATS1/2. acs.orgacs.org This suggests that for some targets, the core scaffold is robust to such changes. Rigidifying the piperidine scaffold through the incorporation of bridged systems or spirocycles is another common strategy to reduce entropic penalties upon binding, though in some cases, this has led to a modest loss of activity. acs.orgacs.org

Table 2: Effects of Piperidine Ring Modifications on LATS1 Biochemical Inhibition

| Compound | Modification | LATS1 IC50 (µM) |

| Parent (4-piperidine) | - | 0.44 |

| Analogue 1 | 3-Piperidine | 0.46 |

| Analogue 2 | 3-Pyrrolidine | 0.61 |

| Analogue 3 | 3-Azetidine | 0.72 |

| Analogue 4 | 4-Azepane | 0.99 |

| Analogue 5 | Piperidine + single methyl | 0.20 |

| Analogue 6 | Piperidine + two methyl groups | 0.046 |

| Analogue 7 | N-H to N-Methyl | >1 |

| Analogue 8 | N-H to N-Isopropyl | >1 |

| Data adapted from a study on LATS1/2 inhibitors featuring a pyrazole-piperidine-like core. acs.orgacs.org |

Linker Region Optimizations

In the this compound scaffold, the pyrazole and piperidine rings are connected by a direct carbon-carbon bond. This direct linkage provides a degree of rigidity. "Linker optimization" in this context can be interpreted as exploring alternative connection points or the insertion of atoms between the two rings.

Changing the point of attachment on either ring generates constitutional isomers with distinct pharmacological profiles. For example, connecting the piperidine to the C4 position of the pyrazole instead of the C5 position would significantly alter the geometry of the molecule. Similarly, as noted in the LATS1/2 inhibitor study, moving the pyrazole substituent from the 4-position to the 3-position of the piperidine ring had a discernible, albeit modest, effect on activity. acs.orgacs.org

Introducing a linker, such as a methylene (B1212753) (-CH2-), ethylene (B1197577) (-CH2-CH2-), or amide (-C(O)NH-) group, between the pyrazole and piperidine rings would increase the flexibility and size of the molecule. In the development of TGF-βR1 inhibitors, it was found that an ethylene linker between two aromatic rings enhanced activity compared to a shorter methylene linker, while a longer n-propyl linker decreased activity. mdpi.com This demonstrates that an optimal linker length is often required to correctly position the two cyclic moieties for binding. However, replacing flexible chains with a direct heterocyclic linkage, as seen in the target scaffold, is often a strategy to create more potent and rigid antagonists. nih.gov

Comparative SAR with Related Pyrazole-Piperidine Scaffolds

The SAR of this compound analogues can be further understood by comparing it to other well-known scaffolds containing pyrazole and piperidine rings.

One of the most prominent examples is SR141716 (Rimonabant), a cannabinoid receptor 1 (CB1) antagonist. The general structure is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Here, the piperidine is attached to the pyrazole C3 position via a carboxamide linker. SAR studies on this scaffold revealed that a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl group at the N1 position were crucial for potent antagonistic activity. nih.gov Unlike the direct C-C linkage in our title scaffold, the carboxamide linker in SR141716 is a key interaction element.

In the field of p38 MAP kinase inhibitors, diaryl pyrazole compounds are common. researchgate.net Some of these feature a piperidine or piperazine (B1678402) ring attached to the C5 position of the pyrazole. In these series, the focus is often on the nature of the second aryl group attached at the pyrazole C4 position, with a switch from a pyridine (B92270) to a pyrimidine (B1678525) ring leading to potent analogues. researchgate.net

Computational Chemistry and in Silico Approaches for 4 1 Isopropyl 1h Pyrazol 5 Yl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine, might interact with a biological target, typically a protein.

Research on related pyrazole (B372694) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole Schiff base derivatives have used molecular docking to investigate their binding modes within the active sites of enzymes like DNA gyrase and secreted aspartic protease from C. albicans johnshopkins.edu. Similarly, docking studies of pyrazolyl piperidine (B6355638) analogs have been instrumental in understanding their interaction with Factor Xa, a key protein in the blood coagulation cascade researchgate.net. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. For this compound, molecular docking could be employed to screen a wide range of protein targets to hypothesize its mechanism of action. The pyrazole ring, the piperidine moiety, and the isopropyl group would each be expected to contribute to the binding energetics and specificity.

A hypothetical molecular docking study of this compound against a putative protein target would involve preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to predict the binding pose and a scoring function to estimate the binding affinity. The results would highlight key amino acid residues that interact with the ligand, providing a rationale for its potential biological activity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | ASP145, LYS72, LEU120 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead compounds.

In the realm of pyrazole-piperidine derivatives, QSAR studies have been successfully applied. For example, a study on furan-pyrazole piperidine derivatives as Akt1 inhibitors developed robust QSAR models using 3D and 2D autocorrelation descriptors. nih.govresearchgate.nettandfonline.com These models demonstrated good predictive ability and were used to design new derivatives with potentially enhanced activity. nih.govresearchgate.net Another study on piperidine derivatives as HDM2 inhibitors utilized a group-based QSAR (GQSAR) model to guide the design of novel antagonists.

For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the biological activity. Such a model could then be used to predict the activity of this compound and to guide the synthesis of more potent analogs.

Table 2: Example of Descriptors Used in a QSAR Model for Pyrazole-Piperidine Derivatives

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight | Can influence bioavailability and transport properties. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Affects interactions with the receptor binding site. |

Virtual Screening and Library Design for Pyrazole-Piperidine Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The design of focused libraries of compounds is a key strategy in modern drug discovery.

The pyrazole-piperidine scaffold represents a versatile framework for the design of compound libraries. Virtual screening approaches can be employed to filter large, diverse compound databases to identify novel pyrazole-piperidine derivatives with desired properties. For instance, a recent study on pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) utilized virtual screening and covalent docking to identify promising candidates from a designed library. nih.gov The process often involves a hierarchical filtering approach, starting with simple property filters (e.g., Lipinski's rule of five) and progressing to more computationally intensive methods like pharmacophore modeling and molecular docking.

For this compound, a virtual screening campaign could be initiated by defining a pharmacophore model based on its key structural features. This model could then be used to screen large virtual libraries to identify compounds with a similar spatial arrangement of chemical features. The hits from this initial screen could then be subjected to molecular docking and other computational analyses to prioritize them for synthesis and biological testing. Furthermore, a combinatorial library could be designed around the this compound scaffold by systematically varying the substituents on the pyrazole and piperidine rings to explore the structure-activity relationship.

Table 3: A Hypothetical Combinatorial Library Design around a Pyrazole-Piperidine Scaffold

| Scaffold Position | R1 (on Pyrazole) | R2 (on Piperidine) | R3 (on Pyrazole) |

|---|---|---|---|

| Substituent 1 | H | H | Isopropyl |

| Substituent 2 | Methyl | Hydroxyl | Cyclopropyl |

| Substituent 3 | Phenyl | Amino | tert-Butyl |

Molecular Dynamics Simulations in Conformational and Binding Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and biomolecular complexes over time. MD simulations can provide detailed insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the thermodynamics of binding.

An MD simulation of this compound bound to a protein target would start with the docked complex. The system would be solvated in a water box with appropriate ions, and the simulation would be run for a sufficient period (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex. The resulting trajectory would be analyzed to understand the conformational changes of the ligand in the binding pocket, the stability of key interactions, and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Table 4: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the backbone of the protein or ligand over time compared to a reference structure. | Indicates the stability of the simulation and the convergence of the system. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies stable and transient interactions crucial for binding. |

Prediction of Biological Target Spectra using Computational Tools

Identifying the biological targets of a small molecule is a critical step in understanding its pharmacological effects. Computational tools, such as inverse docking and pharmacophore-based screening, can be used to predict the potential biological targets of a compound like this compound.

Inverse docking involves docking a single ligand against a large library of protein structures to identify potential binding partners. This approach can generate hypotheses about the mechanism of action of a compound and can also help in identifying potential off-target effects. Pharmacophore-based methods, on the other hand, use the 3D arrangement of chemical features of a molecule to search for similar patterns in databases of known active compounds, thereby suggesting potential targets.

For this compound, a target prediction study could be initiated by generating a 3D pharmacophore model based on its structure. This model would then be used to screen databases of protein structures or known ligands to identify potential targets. The top-ranking hits from this screen would then be further investigated using molecular docking and other computational methods to validate the potential interactions. Such an approach can provide a broad overview of the potential biological activities of the compound and guide experimental validation.

Table 5: Illustrative Output of a Computational Target Prediction Study

| Predicted Target Family | Specific Protein Target | Prediction Score/Confidence | Rationale |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | High | The pyrazole core is a common scaffold in known kinase inhibitors. |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | Medium | The piperidine moiety is present in many GPCR ligands. |

| Proteases | Cathepsin K | Low | Some pyrazole derivatives have shown activity against proteases. |

Advanced Spectroscopic and Structural Characterization Techniques for 4 1 Isopropyl 1h Pyrazol 5 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-(1-isopropyl-1H-pyrazol-5-yl)piperidine, providing detailed information about its carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two methyl groups. The pyrazole (B372694) ring will display two doublets for the vicinally coupled protons. The piperidine (B6355638) ring protons will present as a more complex set of multiplets due to their diastereotopic nature and chair-like conformation. The chemical shifts of the piperidine protons are influenced by their axial or equatorial positions and their proximity to the pyrazole substituent. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are diagnostic for the different carbon types: aliphatic carbons of the piperidine and isopropyl groups will appear in the upfield region, while the aromatic carbons of the pyrazole ring will be found further downfield. sigmaaldrich.com The position of the substituents on both the pyrazole and piperidine rings significantly influences the carbon chemical shifts. sigmaaldrich.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the isopropyl, pyrazole, and piperidine moieties.

Predicted NMR Data:

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on known data for substituted pyrazoles and piperidines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | ~7.4 | ~138 |

| Pyrazole-H4 | ~6.0 | ~105 |

| Piperidine-H4 (CH) | ~3.0 | ~35 |

| Piperidine-H2/6 (axial) | ~2.7 | ~45 |

| Piperidine-H2/6 (equatorial) | ~3.2 | ~45 |

| Piperidine-H3/5 (axial) | ~1.7 | ~32 |

| Piperidine-H3/5 (equatorial) | ~2.0 | ~32 |

| Isopropyl-CH | ~4.5 (septet) | ~50 |

| Isopropyl-CH₃ | ~1.5 (doublet) | ~23 |

| Pyrazole-C5 | - | ~148 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electrospray ionization (ESI) or electron ionization (EI), offers valuable structural information. The fragmentation of piperidine-containing compounds often involves characteristic cleavage of the piperidine ring. ktu.edu For this compound, likely fragmentation pathways would include the loss of the isopropyl group, cleavage of the bond between the piperidine and pyrazole rings, and fragmentation of the piperidine ring itself. The resulting fragment ions can be used to piece together the structure of the original molecule. beilstein-journals.orgchemicalbook.com

Expected Mass Spectrometry Data:

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | 194.1657 |

| [M-C₃H₇]⁺ | Loss of isopropyl group | 151.0926 |

| [C₈H₁₄N]⁺ | Piperidine ring fragment | 124.1126 |

| [C₆H₉N₂]⁺ | Isopropyl-pyrazole fragment | 109.0766 |

Note: m/z values are for the most abundant isotope and will vary based on the ionization technique used.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For this compound, X-ray analysis would confirm the substitution pattern on both the pyrazole and piperidine rings. It would also reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the pyrazole substituent (axial or equatorial). mdpi.com Furthermore, the crystal packing can be analyzed to understand intermolecular interactions, such as hydrogen bonding involving the piperidine nitrogen, which can influence the physical properties of the compound. mdpi.com

Expected Crystallographic Data:

| Parameter | Expected Value |

| C-N (pyrazole ring) | ~1.35 Å |

| C=C (pyrazole ring) | ~1.38 Å |

| C-C (piperidine ring) | ~1.53 Å |

| C-N (piperidine ring) | ~1.47 Å |

| C-N-C (piperidine ring angle) | ~111° |

| C-C-C (piperidine ring angle) | ~110° |

Note: These are generalized values for similar structures and the actual values would be determined with high precision from the X-ray diffraction data.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aliphatic isopropyl and piperidine groups, as well as the C-H and C=C/C=N bonds of the aromatic pyrazole ring. The N-H stretching vibration of the piperidine amine would also be a key feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. In this case, the pyrazole ring acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima corresponding to the π → π* transitions within the pyrazole ring. The position of these absorptions can be influenced by the substituents on the ring. acs.org

Expected Spectroscopic Data:

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C-H (aliphatic) stretch | 2850-3000 |

| IR | C-H (aromatic) stretch | 3050-3150 |

| IR | C=C/C=N (aromatic) stretch | 1450-1600 |

| IR | N-H (piperidine) stretch | 3200-3400 |

| UV-Vis | π → π* (pyrazole) | ~210-230 |

Note: These are typical ranges and can be influenced by the molecular environment.

Future Directions and Research Perspectives for 4 1 Isopropyl 1h Pyrazol 5 Yl Piperidine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around the 4-(1-isopropyl-1H-pyrazol-5-yl)piperidine core. While classical methods for pyrazole (B372694) and piperidine (B6355638) synthesis are well-documented, future efforts will likely focus on novel strategies that offer improved yields, regioselectivity, and access to a wider range of derivatives. ktu.edu

One of the most common methods for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. ktu.edu For the synthesis of piperidine rings, methods such as the reduction of corresponding pyridine (B92270) precursors and radical-mediated amine cyclization are often employed. mdpi.com

A key challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyls with hydrazines can lead to a mixture of isomers. ktu.edu Future research may explore the use of specific solvents or catalysts to direct the reaction towards the desired regioisomer. For instance, studies have shown that the choice between protic and aprotic solvents can influence the regiochemical outcome in the synthesis of N-phenylpyrazoles. ktu.edu

Furthermore, multi-component reactions and flow chemistry approaches are emerging as powerful tools for the efficient construction of complex heterocyclic systems. These techniques could be applied to the synthesis of this compound derivatives, enabling rapid access to a library of analogues for biological screening.

Table 1: Comparison of Synthetic Methodologies for Pyrazole-Piperidine Scaffolds

| Methodology | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Classical Condensation | Reaction of a hydrazine with a 1,3-dicarbonyl compound, followed by piperidine ring formation. ktu.edu | Well-established, readily available starting materials. | Potential for regioisomeric mixtures, may require multiple steps. ktu.edu |

| Radical-Mediated Cyclization | Intramolecular cyclization of an amino-aldehyde to form the piperidine ring. mdpi.com | Can be effective for various ring sizes. mdpi.com | Potential for side-product formation. mdpi.com |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | High efficiency, atom economy, and diversity of products. | Optimization of reaction conditions can be complex. |

| Flow Chemistry | Continuous synthesis in a reactor system. | Improved safety, scalability, and reproducibility. | Requires specialized equipment. |

Advanced SAR Probing through Chemical Biology Tools

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, future research will likely employ advanced chemical biology tools to probe its interactions with biological targets and to guide the design of more potent and selective analogues. The pyrazole scaffold is a known pharmacophore with a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.gov

SAR studies on related pyrazole derivatives have demonstrated that substitutions on both the pyrazole and other rings can significantly impact their biological activity. nih.gov For example, in a series of pyrazole-containing compounds, the introduction of specific substituents on the phenyl ring was found to influence their anticancer activity. mdpi.com

Future SAR studies on this compound could involve systematic modifications at various positions, including:

The Isopropyl Group: Exploring alternative alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

The Piperidine Ring: Introducing substituents on the piperidine nitrogen or at other positions on the ring to modulate its conformation and physicochemical properties. acs.org

The Pyrazole Ring: Investigating the effect of different substituents on the pyrazole ring to enhance target engagement.

Chemical biology tools such as photoaffinity labeling and activity-based protein profiling can be used to identify the direct binding targets of these compounds within a cellular context.

Table 2: Illustrative SAR Findings for Pyrazole Derivatives

| Compound Series | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazole-Biphenyl Derivatives | Substitution on the biphenyl (B1667301) ring | Altered anticancer activity against K-562 cells. mdpi.com | mdpi.com |

| Pyrazole Hydrazide Derivatives | Modifications to the hydrazide moiety | Significant activity against B16-F10 and MCF-7 cancer cell lines. mdpi.com | mdpi.com |

Integration of Artificial Intelligence in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov For this compound, AI can be a powerful tool to accelerate the design and optimization of new derivatives.

AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used for:

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov

De Novo Design: Generating novel molecular structures with desired properties.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. nih.gov

Graph neural networks (GNNs) are a particularly promising AI technique for drug design, as they can effectively learn from the graph-based representation of molecules. nih.gov By representing molecules as graphs with atoms as nodes and bonds as edges, GNNs can capture complex structural information and make accurate predictions about molecular properties. nih.gov

Table 3: Applications of AI in Drug Discovery for Pyrazole-Piperidine Derivatives

| AI Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using ML models to predict biological activity and physicochemical properties. nih.govnih.gov | Prioritization of synthetic targets, reduction in experimental costs. nih.gov |

| Generative Models | Employing deep learning to generate novel molecular structures. youtube.com | Exploration of novel chemical space, discovery of compounds with improved properties. youtube.com |

Development of High-Throughput Screening Assays for Pyrazole-Piperidine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. The development of robust and efficient HTS assays will be critical for exploring the therapeutic potential of this compound and its derivatives.

Future efforts in this area will likely focus on:

Target-Based Assays: Designing assays that measure the direct interaction of compounds with a specific biological target, such as an enzyme or receptor.

Cell-Based Assays: Developing assays that measure the effect of compounds on a cellular process, providing a more physiologically relevant context.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously.

The data generated from HTS campaigns can be used to train and validate the AI models discussed in the previous section, creating a powerful feedback loop between experimental and computational approaches. Furthermore, the integration of HTS with other technologies, such as DNA-encoded libraries (DELs), could enable the screening of vast numbers of compounds with unprecedented efficiency.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm structural features, focusing on the isopropyl group (δ ~1.2–1.5 ppm) and pyrazole-proton coupling patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups (e.g., piperidine N-H stretching at ~3300 cm) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Design of Experiments (DoE): Use fractional factorial designs to test variables like solvent polarity, temperature (e.g., 60–120°C), and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .

- Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) or inline FTIR to identify kinetic bottlenecks .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with targeted biological activity?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities to biological targets. For example, modifying the isopropyl group may alter steric interactions in enzyme active sites .

- Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein interactions to prioritize derivatives for synthesis .

Q. What strategies resolve contradictory spectroscopic data in novel derivatives?

Methodological Answer:

Q. How can reaction path search methods improve the scalability of piperidine-pyrazole hybrid syntheses?

Methodological Answer:

- Mechanistic Studies: Apply ab initio calculations to identify rate-limiting steps (e.g., ring-closing vs. alkylation). For example, transition state analysis may reveal optimal catalysts (e.g., Pd/C for deprotection steps) .

- Scale-Up via Flow Chemistry: Implement continuous-flow reactors to maintain exothermic reactions under controlled conditions, reducing side-product formation .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in bioassay results for this compound?

Methodological Answer:

Q. What statistical approaches are suitable for optimizing reaction conditions in combinatorial libraries?

Methodological Answer:

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH, temperature) and yield. Central composite designs are effective for 3–5 variable systems .

- Machine Learning (ML): Train algorithms on historical reaction data to predict optimal conditions for new derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods for reactions involving volatile amines (e.g., piperidine derivatives) and ensure waste disposal complies with EPA guidelines .

- First Aid Preparedness: Maintain antidotes (e.g., activated charcoal) for accidental ingestion and train staff in emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.